Cas no 101831-58-7 (Methanone,[4-[2-(diethylamino)ethoxy]phenyl][2-(2,4,6-trimethylphenyl)-3-benzofuranyl]-)

Methanone,[4-[2-(diethylamino)ethoxy]phenyl][2-(2,4,6-trimethylphenyl)-3-benzofuranyl]- structure
101831-58-7 structure
Product Name:Methanone,[4-[2-(diethylamino)ethoxy]phenyl][2-(2,4,6-trimethylphenyl)-3-benzofuranyl]-
CAS No:101831-58-7
MF:C30H33NO3
MW:455.587928533554
CID:157064
PubChem ID:58915
Update Time:2025-04-19

Methanone,[4-[2-(diethylamino)ethoxy]phenyl][2-(2,4,6-trimethylphenyl)-3-benzofuranyl]- Chemical and Physical Properties

Names and Identifiers

    • Methanone,[4-[2-(diethylamino)ethoxy]phenyl][2-(2,4,6-trimethylphenyl)-3-benzofuranyl]-
    • Ketone, p-(2-(diethylamino)ethoxy)phenyl 2-mesityl-3-benzofuranyl
    • [4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone
    • DTXSID40275634
    • 101831-58-7
    • AGN-PC-0JL2ZO
    • Inchi: 1S/C30H33NO3/c1-6-31(7-2)16-17-33-24-14-12-23(13-15-24)29(32)28-25-10-8-9-11-26(25)34-30(28)27-21(4)18-20(3)19-22(27)5/h8-15,18-19H,6-7,16-17H2,1-5H3
    • InChI Key: JHWMWDVZBJQFMY-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C(C2C=CC(=CC=2)OCCN(CC)CC)=O)=C1C1C(C)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 455.24619
  • Monoisotopic Mass: 455.246044
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 629
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.7
  • XLogP3: 7.2

Experimental Properties

  • Density: 1.104
  • Boiling Point: 597.2°Cat760mmHg
  • Flash Point: 315°C
  • Refractive Index: 1.588
  • PSA: 42.68
  • LogP: 6.97660
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